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Compound of Interest

3-(Acetoxymethyl)phenylboronic
Compound Name:

acid
CAS No.: 935701-04-5
Cat. No.: B1463522

Get Quote

Executive Summary

3-(Acetoxymethyl)phenylboronic acid (CAS: 935701-04-5) is a specialized organoboron
intermediate utilized primarily in medicinal chemistry and materials science. It serves as a
"masked" hydroxymethyl-functionalized aryl building block. The acetoxy group acts as a
protecting group for the benzylic alcohol, improving lipophilicity and solubility in organic
solvents during palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura). Post-coupling,
the acetyl group can be readily hydrolyzed to reveal the free hydroxymethyl moiety, a key
pharmacophore in fragment-based drug design. This guide details its physicochemical
properties, spectroscopic signature, and handling protocols to ensure reproducibility in
synthesis.

Part 1: Chemical Identity & Physical Properties[1]
Chemical Identification
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Property Detail
IUPAC Name [3-(Acetyloxymethyl)phenyl]boronic acid
CAS Registry Number 935701-04-5
C
Molecular Formula H
BO
Molecular Weight 193.99 g/mol
SMILES CC(=0)0OCC1=CC=CC(=C1)B(0)O
Appearance White to off-white crystalline powder

Physicochemical Profile

The physical behavior of 3-(acetoxymethyl)phenylboronic acid is governed by the

equilibrium between its free acid form and its dehydrated trimeric anhydride (boroxine).
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Parameter Value | Characteristic Note

Broad range due to in situ
Melting Point 98-105 °C (Typical range) dehydration to boroxine upon

heating.

Soluble in DMSO, MeOH,

EtOH, CH
" Limited solubility in non-polar
Solubility
Cl hydrocarbons (Hexane).

Slightly more acidic than
) ] ) phenylboronic acid (8.8) due to
pKa (Boronic Acid) ~8.6 (Predicted) ) ]
the inductive effect of the

acetoxy group.

Tendency to absorb
. atmospheric moisture,
Hygroscopicity Moderate ] ] ]
reverting boroxine to boronic

acid.

Technical Insight - The Boroxine Cycle: Like most arylboronic acids, this compound exists in a
dynamic equilibrium. In solid state or non-polar solvents, it spontaneously dehydrates to form a
six-membered boroxine ring. This is not a degradation product but a reversible anhydride form.
Researchers must account for this stoichiometry when calculating equivalents for precise
catalytic loading.

Dehydration (-H20)
3 x Free Boronic Acid Heat / Vacuum > | Boroxine Anhydride
(Monomer) Hydrolysis (+H20) (Trimer) + 3 H20

Click to download full resolution via product page

Figure 1: Reversible dehydration of boronic acids. The material supplied is often a mixture of
both species.
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Part 2: Spectroscopic Characterization

Accurate identification requires distinguishing the acetoxymethyl signals from the aromatic
core.

Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-d

(Standard for boronic acids to prevent esterification with alcoholic solvents)

Shift ( o . . Structural
Multiplicity Integration Assignment

ppm) Insight

Disappears with
D

8.05 Singlet (Broad) ~ 2H -B(OH) O shake;
chemical shift

varies with

concentration.

Protons adjacent
7.70-7.80 Multiplet 2H Ar-H (Ortho) to Boron
(deshielded).

. Remaining
7.35-7.45 Multiplet 2H Ar-H (Meta/Para) )
aromatic protons.

Benzylic protons;

Ar-CH shift confirms
5.08 Singlet 2H ester linkage (vs.
O ~4.5 ppm for free

alcohol).

Acetyl methyl
group; sharp

2.06 Singlet 3H -CO-CH singlet
characteristic of

acetate.
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Mass Spectrometry (MS)

 lonization Mode: ESI (Negative or Positive)
» Observation: Boronic acids are notoriously difficult to observe as the molecular ion [M+H]
due to dehydration in the source.
o Key Peaks:
o m/z ~193 (Weak [M-H]
)
o m/z ~520-530 range (Corresponding to the trimeric boroxine species [3M - 3H
O + H]

).

o Guidance: Do not interpret the absence of the monomeric parent ion as a lack of product;
look for the boroxine cluster.

Part 3: Chemical Reactivity & Applications[1]
Suzuki-Miyaura Cross-Coupling

The primary utility of 3-(acetoxymethyl)phenylboronic acid is to install a hydroxymethyl-
phenyl motif. The acetoxy group prevents catalyst poisoning that can occur with free benzylic
alcohols and improves solubility in non-polar coupling solvents (e.g., Toluene).

Mechanism & Workflow:

o Transmetallation: The boronate species transfers the aryl group to the Palladium(ll) center.
e Reductive Elimination: Formation of the C-C bond.

o Deprotection (Optional): The acetyl group is cleaved post-coupling using mild base (K

CO
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/MeOH) or enzymatic methods.

Aryl Halide (R-X) 3-(Acetoxymethyl)
+ Pd Catalyst phenylboronic acid

Cross-Coupling
(Base, Heat)

C-C Bond Formation

Coupled Product
(Acetylated)

Hydrolysis
(K2CO3 / MeOH)

Deprotection

Final Product

(Free Benzylic Alcohol)

Click to download full resolution via product page

Figure 2: Synthetic workflow for installing a hydroxymethylphenyl group using the acetoxy-
protected intermediate.

Stability Considerations

* Protodeboronation: Under highly acidic conditions or high heat (>120°C) in protic solvents,
the C-B bond may cleave, yielding benzyl acetate.

* Hydrolysis: The acetoxy ester is sensitive to strong bases. If the Suzuki coupling utilizes a
strong base (e.g., NaOH, Ba(OH)

), in situ deprotection may occur. Use mild bases (K

PO
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, CsF) if retaining the acetyl group is desired.

Part 4: Experimental Protocols
Standard Suzuki Coupling Protocol

Target: Synthesis of Biaryl-3-methylacetate

Reagents:

Aryl Bromide (1.0 equiv)
¢ 3-(Acetoxymethyl)phenylboronic acid (1.2 equiv)[1]
o Catalyst: Pd(dppf)CI
(3-5 mol%)
e Base: K

CcoO

(2.0 equiv) or K

PO

(3.0 equiv) for sensitive substrates.

o Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (for hydrophobic substrates).

Procedure:

Charge: Add Aryl Bromide, Boronic Acid, and Base to a reaction vial.

Purge: Evacuate and backfill with Nitrogen/Argon (3 cycles) to remove O

Catalyst: Add Pd catalyst under positive inert gas pressure.

Solvent: Add degassed solvent mixture via syringe.
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» Reaction: Heat to 80-90°C for 4-16 hours. Monitor by TLC/LCMS.
o Note: The boronic acid spot (polar) will disappear; the product (less polar) will appear.

o Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO

« Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Handling & Storage

o Storage: Keep at 2-8°C. Store under inert atmosphere if possible to prevent slow hydrolysis
of the acetoxy group by atmospheric moisture.

o Handling: Wear gloves and safety glasses. Avoid dust inhalation.[2][3]

o Re-purification: If the material turns yellow or gummy (oxidation/hydrolysis), it can be
recrystallized from hot water/ethanol mixtures, though yield may be low due to boroxine
solubility.

Part 5: Safety & Toxicology (SDS Summary)

Signal Word: WARNING

Hazard Class Hazard Statement Precautionary Measure

. o o Wear nitrile gloves. Wash
Skin Irritation H315: Causes skin irritation )
hands after handling.[2]

) Wear safety goggles. Rinse
H319: Causes serious eye

Eye Irritation S cautiously with water if
irritation
exposed.
H335: May cause respiratory Use in a fume hood. Avoid
STOT - SE o ,
irritation breathing dust.[2][3]

Always consult the full Safety Data Sheet (SDS) from the specific vendor before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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